7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane
Description
Properties
IUPAC Name |
7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-4-9(5-3-1)10-6-14-11(12-10)7-13-8-11/h1-5,10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPINVKYVAZMCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2(O1)COC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali-Mediated Cyclization
In CN113214290A and CN113214290B, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitated cyclization of chloroacetylated intermediates to form 2,5-dioxa-8-azaspiro[3.5]nonane. Adapting this method:
-
Starting Material : 3-((Benzylamino)methyl)oxetane-3-ol derivatives substituted with a phenyl group at the 7-position.
-
Chloroacetylation : React with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at ≤10°C.
-
Cyclization : Treat with NaH (1.1–2.0 eq) in THF at 0°C to room temperature (RT), yielding the spiro intermediate.
Example :
Acid-Catalyzed Ring Closure
Alternative routes employ protic acids for cyclization. For instance, acetic acid (AcOH) activates intermediates during catalytic hydrogenation, as seen in the deprotection of Bn groups in CN113214290B. This method may enhance regioselectivity for phenyl-substituted spirocycles.
Catalytic Hydrogenation and Deprotection
Post-cyclization, removal of protecting groups (e.g., benzyl or Cbz) is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ (20–100 psi) is widely adopted.
Hydrogenation Conditions
-
Catalyst : 10% Pd/C (0.1–0.3 eq).
-
Solvent : Methanol or ethanol.
Case Study :
-
Substrate : 7-Phenyl-protected spiro intermediate.
-
Reaction : 20–50°C, 8–20 hr, H₂ (50 psi).
-
Outcome : Deprotection to free amine, followed by salt formation (e.g., oxalate).
Alternative Routes: Multicomponent and Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Introducing the phenyl group via cross-coupling is feasible. For example, 8-(4-bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane (CAS:1556097-34-7) could undergo Suzuki coupling with phenylboronic acid.
Proposed Protocol :
Rh(II)-Catalyzed [2+1+1] Assembly
As demonstrated in RSC publications, Rh(II) catalysts enable spirocycle formation via carbene insertion. For 7-phenyl derivatives:
-
Diazo Precursor : Phenyl-substituted diazo compound.
-
Catalyst : Rh₂(OAc)₄ (2 mol%).
Advantages : High atom economy, modularity.
Reaction Optimization and Challenges
Solvent and Base Screening
Data from analogous syntheses highlight solvent-dependent yields:
Key Insight : Polar aprotic solvents (THF, DMF) favor cyclization, while DCE suits catalytic methods.
Temperature and Stoichiometry
-
Cyclization : Lower temperatures (0°C) reduce side reactions.
-
Catalytic Hydrogenation : Higher H₂ pressure (50–100 psi) improves deprotection efficiency.
Scalability and Industrial Considerations
The four-step route from CN113214290B offers scalability:
-
Step 1 : Chloroacetylation (RT, 16 hr).
-
Step 2 : Cyclization (NaH, THF).
-
Step 3 : Reduction (LiAlH₄).
-
Step 4 : Hydrogenation (Pd/C, AcOH).
Throughput : 100 g-scale demonstrated.
Purity : Column chromatography (petroleum ether/EtOAc) achieves >95% purity .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Core Structure Variations
2,6-Diazaspiro[3.4]octane Derivatives
- Example : Nitrofuran carboxamide derivatives ().
- Key Differences : Replaces the 2,5-dioxa groups with 2,6-diaza (two nitrogens), altering electronic density and hydrogen-bonding capacity.
- Activity : Exhibits potent antitubercular activity (MIC = 0.016 µg/mL against Mycobacterium tuberculosis), highlighting the role of nitrogen positioning in bioactivity .
8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane Structure: Shares the 2,5-dioxa-8-aza core but includes benzyl and phenoxymethyl substituents (). Molecular Formula: C₁₉H₂₁NO₃ (MW = 311.381).
5,6-Diazaspiro[3.5]nonane Derivatives Example: Difluoro-hydroxyphenyl-substituted compound (). Structural Shift: Larger spiro system (3.5 vs. 3.4) with additional nitrogen atoms. Functional Role: Fluorine and hydroxy groups enhance solubility and target binding via polar interactions, contrasting with the hydrophobic phenyl group in the target compound .
7-Oxa-9-aza-spiro[4.5]decane Derivatives
- Structure : Features a larger spiro[4.5]decane core with benzothiazole substituents ().
- Electronic Effects : Benzothiazole’s aromaticity and electron-withdrawing nature differ from phenyl’s electron-rich profile, affecting π-π stacking and redox properties .
Physicochemical Property Predictions
- Topological Indices : Gourava and hyper-Gourava indices correlate strongly (r > 0.95) with entropy, acentric factor, and enthalpy of vaporization in octane isomers (–2). While these indices are untested for spiro compounds, analogous methods could predict properties like solubility and stability based on molecular branching and heteroatom placement .
Biological Activity
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane, a spiro compound, is characterized by its unique bicyclic structure that includes a phenyl group, two oxygen atoms, and a nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | (7R)-7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane |
| CAS Number | 1556097-31-4 |
| Molecular Formula | C11H13N2O2 |
| Molecular Weight | 205.23 g/mol |
This compound's spiro structure contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spiro configuration allows for high specificity in binding, which can modulate enzyme activities or alter cellular signaling pathways. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes that are critical in metabolic pathways.
- Alteration of Cellular Signaling : It may influence pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects that warrant further investigation for potential therapeutic use.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival.
Case Study: Anticancer Mechanism
A notable study investigated the effects of this compound on human cancer cell lines. The results showed:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Inhibition of cell migration and invasion |
These findings suggest potential pathways through which the compound may exert its anticancer effects.
Applications in Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to act as a bioactive compound opens avenues for developing new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other heterocyclic compounds:
| Compound Type | Biological Activity |
|---|---|
| Pyrrolopyrazine Derivatives | Antimicrobial and anticancer |
| Pyrazole Derivatives | Diverse biological activities |
| Pyrrolo[2,3-d]pyrimidine | Kinase inhibitors |
This comparison highlights the unique properties of the spiro compound that may contribute to its distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
